2,4-Dichloro-5-methoxypyrimidine
Overview
Description
2,4-Dichloro-5-methoxypyrimidine is a heterocyclic aromatic compound with the molecular formula C5H4Cl2N2O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Mechanism of Action
Target of Action
2,4-Dichloro-5-methoxypyrimidine is a chemical compound used in the synthesis of heteroarylpiperazine derivatives . These derivatives are primarily targeted for use in the treatment of Alzheimer’s disease
Mode of Action
It is known that the compound is used in the synthesis of heteroarylpiperazine derivatives , which suggests that it may interact with its targets through the formation of these derivatives.
Biochemical Pathways
Given its use in the synthesis of heteroarylpiperazine derivatives for alzheimer’s treatment , it can be inferred that it may influence pathways related to neurodegenerative diseases.
Pharmacokinetics
Its solubility in water is reported to be low , which could potentially impact its bioavailability.
Result of Action
Its use in the synthesis of heteroarylpiperazine derivatives for alzheimer’s treatment suggests that it may have a role in mitigating the symptoms of this neurodegenerative disease.
Action Environment
Given that it is used in chemical synthesis , factors such as temperature, pH, and solvent choice could potentially impact its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-methoxypyrimidine typically involves the chlorination of 5-methoxy-2,4-pyrimidinediol. One common method includes the use of phosphorus oxychloride as a chlorinating agent. The reaction is carried out under reflux conditions, followed by purification through crystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-methoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrimidines with various functional groups depending on the nucleophile used.
- Oxidized or reduced derivatives of the methoxy group .
Scientific Research Applications
2,4-Dichloro-5-methoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of heteroarylpiperazine derivatives, which have potential therapeutic applications in treating Alzheimer’s disease.
Agrochemicals: It serves as a building block for the synthesis of various pesticides and herbicides.
Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 2,4-Dichloro-5-fluoropyrimidine
- 2,4-Dichloro-5-methylpyrimidine
- 2,4-Dichloro-5-ethoxypyrimidine
Comparison: 2,4-Dichloro-5-methoxypyrimidine is unique due to its methoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group can influence the compound’s solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
2,4-dichloro-5-methoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHHRSBDBPCCMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345044 | |
Record name | 2,4-Dichloro-5-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19646-07-2 | |
Record name | 2,4-Dichloro-5-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-5-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the solubility behavior of 2,4-Dichloro-5-methoxypyrimidine in different solvents?
A1: The solubility of this compound has been experimentally determined in various solvents at different temperature ranges []. The research found that its solubility increased with increasing temperature in all solvents tested. The Apelblat equation provided a more accurate correlation for the solubility data compared to the λ−h equation []. This information is crucial for developing processes involving this compound, such as synthesis, purification, and formulation.
Q2: Can this compound be used to modify the properties of materials?
A2: Yes, research indicates that this compound (DMP) can be effectively grafted onto cotton fabrics to enhance their antipilling properties []. This modification leads to a significant improvement in the fabric's resistance to pilling, even after multiple washes, making it a potentially valuable treatment for improving the durability and aesthetics of cotton textiles [].
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